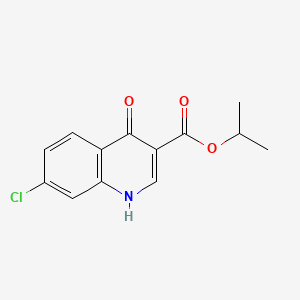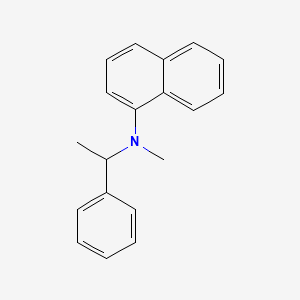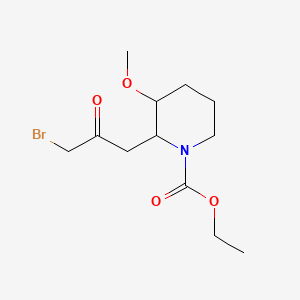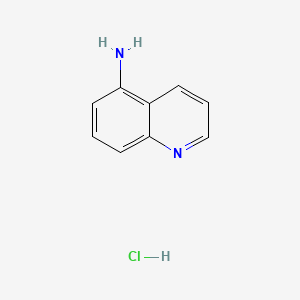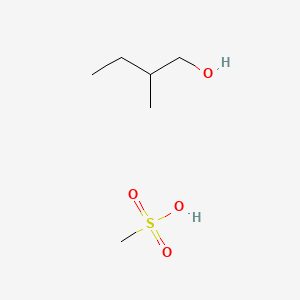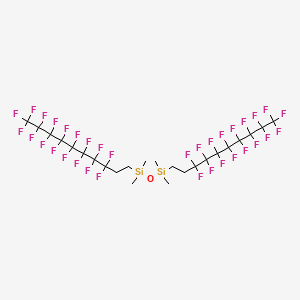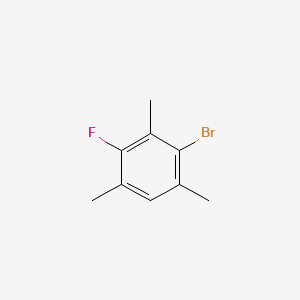
2-Bromo-4-fluoro-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-fluoro-1,3,5-trimethylbenzene, also known as 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, is a halogenated benzotrifluoride derivative . It is an organic compound with the chemical formula C9H11BrF, with nine carbon atoms in the structure, with one bromine atom and one fluorine atom replacing the benzene ring of the trialkylbenzene .
Molecular Structure Analysis
The molecular formula of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene is C9H10BrF . The InChI code for this compound is 1S/C9H10BrF/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-4-fluoro-1,3,5-trimethylbenzene is 217.08 . It appears as a colorless or white to yellow powder or crystals or liquid . It is insoluble in water at 20°C .Scientific Research Applications
-
Infrared Spectroscopy
- Field : Applied Sciences
- Application : The compound 2-bromo-4-chlorobenzaldehyde, which is structurally similar to 2-Bromo-4-fluoro-1,3,5-trimethylbenzene, has been used in the study of infrared spectral data .
- Method : The research involved experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde performed by IR spectroscopy and density functional theory (DFT) .
- Results : The solvent effect on carbonyl stretching vibration and the correlations between the experimental IR data for different solvents scales were investigated .
-
Palladium-Catalyzed Direct Arylations
- Field : Organic Chemistry
- Application : Polyfluoroalkoxy-substituted bromobenzenes have been used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis .
- Method : High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
- Results : Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide .
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Method : The synthesis and applications of TFMP involve the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Boron Neutron Capture Therapy
- Field : Cancer Treatment
- Application : Arylboronic acid, which is structurally similar to 2-Bromo-4-fluoro-1,3,5-trimethylbenzene, has been used in boron neutron capture therapy .
- Method : The research involves the use of arylboronic acid in feedback control drug transport polymers .
- Results : This method has been widely used in cancer treatment .
-
Synthesis of Quinazolines
- Field : Antitumour and Anti-inflammatory Applications
- Application : The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzonitrile facilitates its synthesis into quinazolines .
- Method : The research involves the synthesis of quinazolines from 2-bromo-5-fluorobenzonitrile .
- Results : These quinazolines are used in antitumour and anti-inflammatory applications .
-
Preparation of Janus-type Organoiridium Complex
- Field : Material Science
- Application : 2-Bromo-4-fluoropyridine is used to synthesize a bis (pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling .
- Method : The research involves the preparation of a Janus-type organoiridium complex bearing both hole- and electron-transporting moieties .
- Results : This method has been used in the synthesis of a bis (pyridine) ligands .
-
Chemical Properties of Trifluoromethylpyridines
- Field : Agrochemicals and Pharmaceuticals
- Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .
- Method : The synthesis and applications of TFMP involve the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Boron Neutron Capture Therapy
- Field : Cancer Treatment
- Application : Arylboronic acid, which is structurally similar to 2-Bromo-4-fluoro-1,3,5-trimethylbenzene, has been used in boron neutron capture therapy .
- Method : The research involves the use of arylboronic acid in feedback control drug transport polymers .
- Results : This method has been widely used in cancer treatment .
-
Synthesis of Quinazolines
- Field : Antitumour and Anti-inflammatory Applications
- Application : The ortho positioning of bromide and nitrile groups of 2-bromo-5-fluorobenzonitrile facilitates its synthesis into quinazolines .
- Method : The research involves the synthesis of quinazolines from 2-bromo-5-fluorobenzonitrile .
- Results : These quinazolines are used in antitumour and anti-inflammatory applications .
-
Preparation of Janus-type Organoiridium Complex
- Field : Material Science
- Application : 2-Bromo-4-fluoropyridine is used to synthesize a bis (pyridine) ligands with 1,2-ethynylbenzene via Sonogashira coupling .
- Method : The research involves the preparation of a Janus-type organoiridium complex bearing both hole- and electron-transporting moieties .
- Results : This method has been used in the synthesis of a bis (pyridine) ligands .
-
Chemical Properties
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-bromo-4-fluoro-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFSUDYUALDHPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)C)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-1,3,5-trimethylbenzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

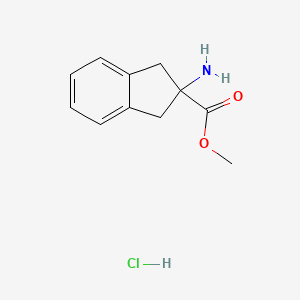
![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)

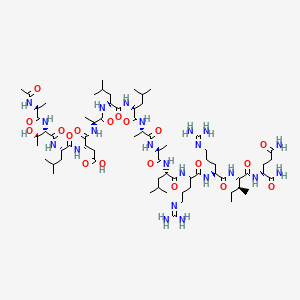
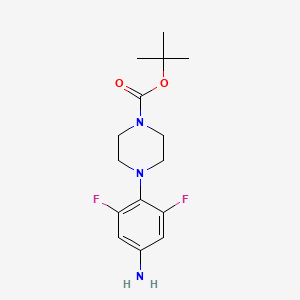
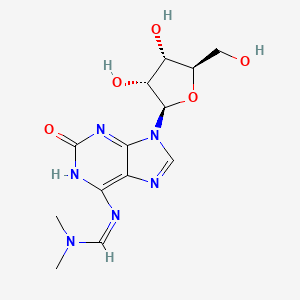
![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)
